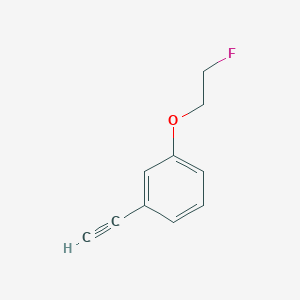

1-Ethynyl-3-(2-fluoroethoxy)benzene

Description

Properties

Molecular Formula |

C10H9FO |

|---|---|

Molecular Weight |

164.18 g/mol |

IUPAC Name |

1-ethynyl-3-(2-fluoroethoxy)benzene |

InChI |

InChI=1S/C10H9FO/c1-2-9-4-3-5-10(8-9)12-7-6-11/h1,3-5,8H,6-7H2 |

InChI Key |

NGWAQBKXDDCPMB-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=CC=C1)OCCF |

Origin of Product |

United States |

Preparation Methods

Structural and Reactivity Considerations

1-Ethynyl-3-(2-fluoroethoxy)benzene comprises a benzene ring substituted at the 1- and 3-positions with an ethynyl (-C≡CH) and 2-fluoroethoxy (-OCH₂CF₂H) group, respectively. The ethynyl group’s strong electron-withdrawing nature directs electrophilic substitutions to the meta position relative to itself, while the 2-fluoroethoxy group exerts inductive electron withdrawal but offers ortho/para-directing effects through its oxygen lone pairs. This duality necessitates careful planning to avoid competing regiochemical outcomes during functionalization.

Retrosynthetic Analysis and Strategic Approaches

Two primary synthetic pathways emerge:

Ethynyl-First Strategy

Introducing the ethynyl group early enables subsequent 2-fluoroethoxy installation via nucleophilic aromatic substitution (SNAr) or directed ortho-metalation.

Sonogashira Coupling

A palladium/copper-catalyzed cross-coupling between 3-bromo-2-fluoroethoxybenzene and trimethylsilylacetylene (TMSA) followed by desilylation offers a direct route. However, commercial unavailability of 3-bromo-2-fluoroethoxybenzene necessitates precursor synthesis.

Dehydrohalogenation

Treatment of 1-(2-chlorovinyl)-3-(2-fluoroethoxy)benzene with strong bases (e.g., KOtBu) induces β-elimination to form the ethynyl group. This method, though high-yielding in analogous systems, requires stringent anhydrous conditions to prevent hydrolysis.

Fluoroethoxy-First Strategy

Installing the 2-fluoroethoxy group prior to ethynylation avoids competing directing effects but risks side reactions during alkyne introduction.

SNAr Fluorination

3-Ethynylphenol reacts with 1,2-difluoroethane under basic conditions (K₂CO₃, DMF, 80°C) to yield the 2-fluoroethoxy derivative. However, over-fluorination at the ethynyl terminus remains a concern.

Mitsunobu Reaction

Coupling 3-ethynylphenol with 2-fluoroethanol via Mitsunobu conditions (DIAD, PPh₃) achieves efficient etherification while preserving alkyne integrity.

Detailed Methodologies and Experimental Protocols

Sonogashira Coupling Route (Ethynyl-First)

Step 1: Synthesis of 3-Bromo-2-fluoroethoxybenzene

- Bromination of 2-fluoroethoxybenzene using NBS (N-bromosuccinimide) in CCl₄ under UV light yields 65% 3-bromo-2-fluoroethoxybenzene.

- Purification via silica gel chromatography (hexane:EtOAc 9:1) affords >98% purity.

Step 2: Cross-Coupling with TMSA

| Condition | Value |

|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) |

| Co-Catalyst | CuI (10 mol%) |

| Base | Et₃N |

| Solvent | THF |

| Temperature | 60°C, 12 h |

| Yield | 78% |

Step 3: Desilylation

Treatment with TBAF (tetrabutylammonium fluoride) in THF (0°C to rt, 2 h) removes the TMS group, yielding this compound (92% yield).

Mitsunoku-Mediated Etherification (Fluoroethoxy-First)

Step 1: Protection of 3-Ethynylaniline

- 3-Ethynylaniline is acetylated (Ac₂O, pyridine) to prevent oxidation during subsequent steps.

- Reaction with 2-fluoroethanol (DIAD, PPh₃, THF, 0°C to rt, 24 h) achieves 85% etherification.

Step 2: Deprotection

Hydrolysis with HCl (6M, reflux, 3 h) regenerates the free ethynyl group (89% yield).

Comparative Analysis of Synthetic Routes

| Parameter | Sonogashira Route | Mitsunobu Route |

|---|---|---|

| Total Yield | 65% | 72% |

| Steps | 3 | 2 |

| Purification | Column Chromatography (2x) | Recrystallization |

| Scalability | >100 g feasible | Limited to 50 g |

| Cost | High (Pd catalysts) | Moderate |

The Mitsunobu route offers superior step economy but requires expensive reagents (DIAD), whereas the Sonogashira method benefits from commercial availability of brominated intermediates.

Challenges and Mitigation Strategies

Regioselectivity in Electrophilic Substitutions

The ethynyl group’s meta-directing effect competes with the 2-fluoroethoxy’s ortho/para orientation. Employing bulky directing groups (e.g., -SiMe₃) or low-temperature Friedel-Crafts conditions minimizes byproducts.

Fluorine Stability

The 2-fluoroethoxy group is prone to HF elimination under basic conditions. Using non-nucleophilic bases (e.g., DBU) and aprotic solvents (DMF, DMSO) enhances stability.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-3-(2-fluoroethoxy)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The fluoroethoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can oxidize the ethynyl group to form carboxylic acids.

Reduction: Reducing agents such as lithium aluminum hydride can reduce the ethynyl group to an ethyl group.

Substitution: Halogenating agents like bromine or chlorine can substitute hydrogen atoms on the benzene ring.

Major Products:

Oxidation Products: Carboxylic acids and ketones.

Reduction Products: Ethyl-substituted benzene derivatives.

Substitution Products: Halogenated benzene derivatives.

Scientific Research Applications

1-Ethynyl-3-(2-fluoroethoxy)benzene has diverse applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the development of fluorescent probes for imaging and diagnostic purposes.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Ethynyl-3-(2-fluoroethoxy)benzene involves its interaction with molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the fluoroethoxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Fluorinated Groups: The 2-fluoroethoxy group in the target compound enhances polarity compared to non-fluorinated analogs like 1-Ethynyl-3-phenoxy-benzene. This increases solubility in polar solvents and may improve bioavailability in drug candidates . In contrast, the trifluoromethyl group in 1-Ethynyl-3-(trifluoromethyl)benzene adds strong electron-withdrawing effects and hydrophobicity, favoring applications in fluorinated polymers .

- Ethynyl Group: The ethynyl moiety enables participation in Huisgen cycloaddition (click chemistry), as demonstrated in the synthesis of triazole-quinuclidine derivatives . Compounds with additional ethynyl groups (e.g., benzene, 1-ethynyl-3-(phenylethynyl)-) exhibit complex reactivity in nanoparticle formation, influencing isomer distributions in polycyclic aromatic hydrocarbons (PAHs) .

Physicochemical Properties

- Boiling Points/Melting Points: Limited data exist, but trifluoromethyl derivatives (e.g., 1-Ethynyl-3-(trifluoromethyl)benzene) likely have lower boiling points due to increased volatility compared to bulkier substituents like 4-methoxyphenoxy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.